2-(3,4-Dimethylphenoxy)butanoyl chloride
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPXLXJCLXYCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenoxy)butanoyl chloride typically involves the reaction of 3,4-dimethylphenol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Chemical Reactions Analysis
2-(3,4-Dimethylphenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(3,4-dimethylphenoxy)butanoic acid and hydrochloric acid.
Reduction: It can be reduced to form 2-(3,4-dimethylphenoxy)butanol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)butanoyl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)butanoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing researchers to study their structure and function .
Comparison with Similar Compounds
2-(3,4-Dimethylphenoxy)butanoyl chloride can be compared with other acyl chlorides, such as:
- 2-(3,4-Dimethylphenoxy)acetyl chloride
- 2-(3,4-Dimethylphenoxy)propionyl chloride
- 2-(3,4-Dimethylphenoxy)valeryl chloride
These compounds share similar reactivity patterns but differ in their chain length and steric properties, which can influence their reactivity and applications .
Biological Activity
2-(3,4-Dimethylphenoxy)butanoyl chloride is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a butanoyl group linked to a 3,4-dimethylphenoxy moiety. Its chemical structure can be represented as follows:
This compound is an acyl chloride, which typically exhibits high reactivity due to the presence of the acyl chloride functional group. This reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with phenoxy groups can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It may exert these effects by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition can lead to a decrease in pro-inflammatory mediators, potentially benefiting conditions like arthritis or other inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation.
- Receptor Modulation : It may act on receptors linked to pain and inflammation pathways.
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of various phenoxy derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against certain bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
This suggests that the compound has potential as an antimicrobial agent.
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, this compound was tested in a murine model of inflammation. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound | 80 | 90 |
These findings indicate that the compound could be effective in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
